Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-: is an organic compound with the molecular formula C15H16O2S It is characterized by the presence of two methoxy groups and a phenylmethylthio group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- typically involves the reaction of 1,4-dimethoxybenzene with a phenylmethylthiol derivative under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylmethylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the methoxy or phenylmethylthio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced aromatic compounds.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of methoxy and phenylmethylthio groups on biological systems. It can be used in the development of new drugs or as a probe in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development. It may exhibit pharmacological properties that are useful in treating various diseases.
Industry: In the industrial sector, Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- can be used in the production of specialty chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenylmethylthio groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,4-dimethoxy-2-methyl-
- Benzene, 1,2-dimethoxy-4-(1-propenyl)-
- Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-
Comparison:
- Benzene, 1,4-dimethoxy-2-methyl- has a methyl group instead of a phenylmethylthio group, which affects its reactivity and applications.
- Benzene, 1,2-dimethoxy-4-(1-propenyl)- contains a propenyl group, leading to different chemical properties and potential uses.
- Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- is unique due to the presence of both methoxy and phenylmethylthio groups, providing distinct chemical and biological properties.
This detailed article provides a comprehensive overview of Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]- and its significance in various fields
Eigenschaften
CAS-Nummer |
648956-79-0 |
---|---|
Molekularformel |
C15H16O2S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-benzylsulfanyl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C15H16O2S/c1-16-13-8-9-14(17-2)15(10-13)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
IKMBMULMVHBESP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.